molecular formula C3H6NNaO2 B7822924 sodium;3-aminopropanoate

sodium;3-aminopropanoate

Cat. No.: B7822924
M. Wt: 111.08 g/mol
InChI Key: QKJPFZCCZMBRFB-UHFFFAOYSA-M
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Description

This compound is structurally distinct from α-amino acids like glycine or alanine, where the amino group resides at the α-carbon. Its ionic nature enhances water solubility, making it suitable for applications in coordination chemistry, biochemistry, and synthetic organic chemistry. Notably, 3-aminopropanoic acid forms stable trans-isomeric palladium complexes, as demonstrated in crystallographic studies .

Properties

IUPAC Name

sodium;3-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.Na/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJPFZCCZMBRFB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trimethyl-cinnamoyl chloride can be synthesized through the reaction of 2,4,6-trimethyl-cinnamic acid with thionyl chloride. The reaction typically involves refluxing the cinnamic acid derivative with thionyl chloride in an inert solvent such as dichloromethane. The reaction proceeds as follows:

2,4,6-trimethyl-cinnamic acid+thionyl chloride2,4,6-trimethyl-cinnamoyl chloride+sulfur dioxide+hydrogen chloride\text{2,4,6-trimethyl-cinnamic acid} + \text{thionyl chloride} \rightarrow \text{2,4,6-trimethyl-cinnamoyl chloride} + \text{sulfur dioxide} + \text{hydrogen chloride} 2,4,6-trimethyl-cinnamic acid+thionyl chloride→2,4,6-trimethyl-cinnamoyl chloride+sulfur dioxide+hydrogen chloride

The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

In an industrial setting, the production of 2,4,6-trimethyl-cinnamoyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-cinnamoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,4,6-trimethyl-cinnamic acid and hydrogen chloride.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.

    Reduction: Lithium aluminum hydride or other strong reducing agents are employed.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    2,4,6-trimethyl-cinnamic acid: Formed from hydrolysis.

    2,4,6-trimethyl-cinnamyl alcohol: Formed from reduction.

Scientific Research Applications

2,4,6-trimethyl-cinnamoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Employed in the synthesis of drug molecules and active pharmaceutical ingredients.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Used in the modification of biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-cinnamoyl chloride primarily involves its reactivity as an acid chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

β-Amino Acids and Their Metal Complexes

Sodium 3-aminopropanoate is part of a broader class of β-amino acids. Key comparisons include:

Compound Structure Key Properties/Findings Reference
Sodium 3-aminopropanoate NH₂-CH₂-CH₂-COO⁻Na⁺ Forms trans-bis(3-aminopropanoato)palladium exclusively; cis-isomer synthesis unsuccessful .
(S)-3-Aminobutanoic acid NH₂-CH(CH₂)-CH₂-COOH Branched β-carbon induces steric effects; forms different palladium isomers.
3-Amino-3-methylbutanoic acid NH₂-C(CH₃)(CH₂)-COOH Methyl substitution at β-carbon alters coordination geometry and isomer stability.

Key Insight: Substituents on the β-carbon significantly influence metal coordination behavior. Sodium 3-aminopropanoate, lacking steric hindrance, is preferred for trans-isomer formation in palladium complexes.

Sulfonate and Sulfinate Analogs

Sodium 3-aminopropanoate differs from sulfonic acid derivatives like sodium 3-aminopropane-1-sulfonate (Tramiprosate, CAS: 3687-18-1):

Property Sodium 3-Aminopropanoate Sodium 3-Aminopropane-1-sulfonate
Functional Group Carboxylate (-COO⁻) Sulfonate (-SO₃⁻)
Acidity Moderate (pKa ~4.5) Strong (pKa ~1.5)
Bioactivity Metal chelation Neuroprotective (Alzheimer’s)

Key Insight : Sulfonates exhibit higher polarity and acidity, making them suitable for therapeutic applications, whereas carboxylates excel in coordination chemistry .

Ureido and Aryl-Substituted Derivatives

Derivatives like 3-morpholino-2-(3-phenylureido)propanoic acid (2a) highlight functional group impacts:

Compound Functional Modifications Key Properties Reference
Sodium 3-aminopropanoate Free amino and carboxylate Versatile in amidation/coordination
3-Phenylureido derivatives Ureido group at α-carbon Enhanced hydrogen bonding; enzyme inhibition potential

Key Insight : Ureido substitutions introduce hydrogen-bonding motifs, altering solubility and biological targeting compared to the parent compound.

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